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Compound of Interest

Compound Name: 5-chloro-2,N-dimethylbenzamide

Cat. No.: B8520652 Get Quote

Introduction & Compound Profile
5-chloro-2,N-dimethylbenzamide represents a halogenated benzamide scaffold. Structurally,

the ortho-methyl and meta-chloro substitutions on the benzene ring, combined with the N-

methyl amide, create a lipophilic core often associated with bioactivity in tyrosinase inhibition

(melanogenesis regulation) and cation channel modulation (agrochemicals).

IUPAC Name: 5-chloro-2-methyl-N-methylbenzamide

Molecular Weight: ~197.66 g/mol

Target Class: Enzyme Inhibitor (Tyrosinase/HDAC), Agrochemical Intermediate.

Solubility Profile: Low aqueous solubility; requires DMSO/Ethanol co-solvents.

Strategic Assay Framework
To fully characterize this compound, a tiered assay approach is required:

Tier 1: Physicochemical Stability: Establishing solubility limits in assay buffers.

Tier 2: Biochemical Profiling (Tyrosinase): A cell-free enzymatic assay to determine

.
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Tier 3: Phenotypic Screening (Antimicrobial/Cytotoxicity): Verifying activity in a cellular

context.[1]

Pre-Assay Validation: Solubility & Handling
Objective: Determine the Maximum Tolerable Concentration (MTC) of DMSO to prevent

compound precipitation during biological assays.

Protocol: Kinetic Solubility Assessment
Stock Preparation: Dissolve 10 mg of 5-chloro-2,N-dimethylbenzamide in 100% DMSO to

create a 50 mM Stock Solution. Sonicate for 5 minutes at 40°C to ensure complete

dissolution.

Dilution Series: Prepare a 96-well plate with Phosphate Buffered Saline (PBS, pH 7.4).

Spiking: Spike the DMSO stock into the PBS to achieve final concentrations of 1, 10, 50,

100, and 500 µM (ensure final DMSO < 1%).

Incubation: Shake for 2 hours at Room Temperature (RT).

Readout: Measure Absorbance at 620 nm (turbidity). An increase in OD > 0.005 relative to

blank indicates precipitation.

Critical Note: Halogenated benzamides often precipitate above 100 µM in aqueous buffer. If

precipitation occurs, add 0.01% Triton X-100 to the assay buffer.

Primary Assay: Tyrosinase Inhibition (Enzymatic)
Rationale: Benzamide derivatives are competitive inhibitors of Tyrosinase, a copper-containing

enzyme key to melanin synthesis. This colorimetric assay measures the conversion of L-DOPA

to Dopaquinone.
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Materials
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock in PBS.

Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM fresh stock.

Buffer: 50 mM Phosphate Buffer (pH 6.8).

Reference Control: Kojic Acid (known inhibitor).

Step-by-Step Protocol
Plate Setup: Use a clear 96-well microplate.

Compound Addition:

Add 20 µL of test compound (diluted in buffer) to experimental wells.

Test range: 0.1 µM to 200 µM (8-point dose-response).

Enzyme Incubation:

Add 40 µL of Tyrosinase solution (20 U/mL final) to all wells.

Incubate at 25°C for 10 minutes to allow enzyme-inhibitor binding.

Substrate Initiation:

Add 40 µL of L-DOPA (0.5 mM final) to initiate the reaction.

Kinetic Measurement:

Immediately measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds

for 15 minutes.

Analysis:

Calculate the initial velocity (
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) from the linear portion of the curve.

Determine % Inhibition:
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Caption: Kinetic workflow for Tyrosinase inhibition assay quantifying dopachrome formation.

Secondary Assay: Antimicrobial Susceptibility
(Phenotypic)
Rationale: The 5-chloro-2-methylbenzamide core is a precursor to several fungicides (e.g.,

Zoxamide analogs). This assay validates bioactivity against model pathogens.[2]

Materials
Strains:Staphylococcus aureus (Gram+) and Candida albicans (Fungal).

Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

Detection: Resazurin (Alamar Blue) for cell viability.

Protocol: Microdilution MIC Assay
Inoculum Prep: Adjust organism suspension to

CFU/mL (0.5 McFarland).

Plate Prep: Add 100 µL of media to all wells of a sterile 96-well plate.

Compound Dilution:

Add 100 µL of 5-chloro-2,N-dimethylbenzamide (100 µg/mL) to column 1.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b8520652?utm_src=pdf-body-img
https://www.science.gov/topicpages/s/selected+benzamide+derivatives
https://www.benchchem.com/product/b8520652?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8520652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform 1:2 serial dilutions across the plate to column 10.

Inoculation: Add 100 µL of microbial suspension to columns 1–11 (Column 12 is sterility

control).

Incubation:

Bacteria: 37°C for 24 hours.

Fungi: 30°C for 48 hours.

Viability Check: Add 20 µL Resazurin (0.01%). Incubate for 2–4 hours.

Blue = No Growth (Inhibition).

Pink = Growth (Metabolic reduction).

Endpoint: The lowest concentration remaining Blue is the Minimum Inhibitory Concentration

(MIC).

Data Analysis & Interpretation
Quantitative Summary Table

Parameter Method Typical Range/Criteria

Solubility Turbidimetry (620 nm)
> 50 µM (Good), < 10 µM

(Poor)

Enzymatic Potency Tyrosinase IC50
< 10 µM (Potent), 10–50 µM

(Moderate)

Antimicrobial MIC Microdilution
< 8 µg/mL (Active), > 64 µg/mL

(Inactive)

Z-Factor Assay Quality Control
> 0.5 (Excellent), 0.0–0.5

(Marginal)

Troubleshooting Guide
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High Background in Tyrosinase Assay: The compound may auto-oxidize. Run a "No

Enzyme" control containing only Compound + L-DOPA. If absorbance rises, the compound is

chemically reactive.

Precipitation in MIC Assay: If the media turns cloudy immediately upon addition, the

compound has crashed out. Repeat using a lower starting concentration or increase DMSO

to 2% (verify organism tolerance first).

Mechanism of Action (Hypothetical)
The diagram below illustrates the dual-potential mechanism for this benzamide scaffold:

chelation of the copper active site in Tyrosinase vs. disruption of cell wall biosynthesis in fungi.
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Caption: Dual-pathway potential: Tyrosinase inhibition (Enzymatic) and Microtubule disruption

(Agrochemical).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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